Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
Description
Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate (CAS: 338966-35-1) is a 1,2,4-triazine derivative featuring three distinct substituents:
- Position 3: A 2-thienyl group (C₄H₃S), contributing sulfur-containing heteroaromaticity.
- Position 5: A 2-(methoxycarbonyl)phenoxy group (C₈H₇O₄), introducing ester-functionalized aromaticity.
- Position 6: An ethyl carboxylate ester (C₃H₅O₂), enhancing solubility and reactivity.
This compound’s molecular formula is C₁₉H₁₅N₃O₅S (calculated), with a molecular weight of 409.41 g/mol .
Properties
IUPAC Name |
ethyl 5-(2-methoxycarbonylphenoxy)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-3-25-18(23)14-16(19-15(21-20-14)13-9-6-10-27-13)26-12-8-5-4-7-11(12)17(22)24-2/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUUBVFNECLQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)OC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenoxy Group: This step involves the reaction of the triazine intermediate with a phenoxy compound, often facilitated by a base or a catalyst.
Attachment of the Thienyl Group: The thienyl group is introduced via a coupling reaction, such as Suzuki–Miyaura coupling, which requires a palladium catalyst and a boronic acid derivative.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thienyl groups, facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antifungal Properties
Recent studies have indicated that derivatives of 1,2,4-triazine, including ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate, exhibit significant antifungal activity. Research published in Molecules demonstrated that certain triazine derivatives showed promising inhibitory effects against fungal pathogens such as Candida species. The docking scores of these compounds suggest a strong interaction with the target enzyme ERG11, which is crucial for fungal cell membrane synthesis .
| Compound | ERG11 Dock Score (Kcal/mol) |
|---|---|
| This compound | TBD |
| Control (Fluconazole) | -8.1 |
| Other Triazine Derivatives | Range from -9.5 to -11.9 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A patent review highlighted its potential as a therapeutic agent against various types of leukemia and solid tumors. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival .
Herbicidal Activity
This compound has been explored for its herbicidal properties. Its structure allows it to disrupt plant growth by inhibiting key enzymes involved in photosynthesis and metabolic pathways. Field trials have shown effective weed control with minimal phytotoxicity to crops .
Polymer Chemistry
The compound's unique chemical structure makes it suitable for applications in polymer science. It has been incorporated into polymer matrices to enhance thermal stability and mechanical strength. Studies indicate that incorporating triazine derivatives into polymers can improve their resistance to degradation under UV light .
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, this compound was tested against various fungal strains. The results indicated a dose-dependent response with significant inhibition observed at concentrations as low as 10 µg/mL.
Case Study 2: Herbicide Development
A series of field trials were conducted to evaluate the herbicidal efficacy of the compound on common agricultural weeds. Results showed a reduction in weed biomass by over 80% compared to untreated controls within four weeks of application.
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The triazine ring can participate in hydrogen bonding and π-π interactions, while the phenoxy and thienyl groups can engage in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparative Analysis with Analogous 1,2,4-Triazine Derivatives
Structural and Physicochemical Comparisons
The table below highlights key structural and physical differences between the target compound and analogues:
*Calculated based on structural analysis.
Key Observations:
Substituent Effects on Molecular Weight: The target compound’s phenoxy-methoxycarbonyl group increases its molecular weight (~409 g/mol) compared to sulfanyl- or amino-substituted analogues (290–365 g/mol). Sulfanyl groups (e.g., in ) reduce oxygen content but introduce sulfur, enhancing hydrophobicity.
Electronic and Solubility Profiles: The thienyl group at position 3 provides π-conjugation and sulfur-mediated electronic effects, differing from phenyl in . Ester groups in the target compound improve polarity compared to sulfanyl or allylamino substituents, suggesting higher aqueous solubility.
Thermal Stability :
- The sulfanyl-substituted compound exhibits a high boiling point (518.4°C) and density (1.28 g/cm³), attributed to stronger van der Waals interactions from sulfur .
Biological Activity
Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate (CAS No. 338966-35-1) is a compound that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 385.39 g/mol. The structure features a triazine ring substituted with phenoxy and thienyl groups, which are known to influence its biological activity.
Research indicates that compounds with similar triazine structures often interact with cellular pathways involved in cancer progression. For instance, studies have highlighted the role of eEF2K (eukaryotic elongation factor 2 kinase) in regulating protein synthesis and energy homeostasis in cancer cells. This compound may exert its effects by modulating eEF2K activity, thereby influencing tumor cell viability and proliferation.
Anticancer Properties
- Cell Viability and Proliferation : In vitro studies have demonstrated that this compound significantly reduces the viability and proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and HCC1806. The most potent derivatives from structure-activity relationship studies showed comparable efficacy to established chemotherapeutics like paclitaxel without notable toxicity .
- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells by promoting the degradation of eEF2K. This mechanism is crucial as eEF2K is often overexpressed in aggressive cancers, contributing to their growth and survival .
Other Biological Activities
Beyond its anticancer properties, this compound may exhibit other biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral effects against various strains of coronaviruses .
- Antimicrobial Properties : Similar compounds have shown promise in antimicrobial assays against bacterial strains .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
